Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate
CAS No.:
Cat. No.: VC15895946
Molecular Formula: C14H10F3NO3
Molecular Weight: 297.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10F3NO3 |
|---|---|
| Molecular Weight | 297.23 g/mol |
| IUPAC Name | methyl 6-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C14H10F3NO3/c1-20-13(19)9-6-7-11(18-8-9)10-4-2-3-5-12(10)21-14(15,16)17/h2-8H,1H3 |
| Standard InChI Key | FFCZKODMIDILOK-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CN=C(C=C1)C2=CC=CC=C2OC(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate belongs to the nicotinate ester family, with a molecular weight of 297.23 g/mol . Its IUPAC name, methyl 6-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxylate, reflects the esterification of the pyridine-3-carboxylic acid moiety and the substitution pattern on the aromatic rings . The trifluoromethoxy (-OCF₃) group at the ortho position of the phenyl ring introduces significant electronic and steric effects, influencing both physicochemical properties and biological interactions.
Table 1: Key Identifiers and Structural Descriptors
Spectroscopic and Computational Data
The compound’s 3D conformation, as modeled in PubChem, reveals a planar pyridine ring connected to a twisted phenyl group, creating a sterically hindered geometry . This configuration may impact binding affinity to biological targets. Computational analyses predict low hydrogen-bond donor capacity (0 donors) and moderate acceptor potential (7 acceptors), suggesting limited solubility in polar solvents but favorable membrane permeability .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate typically involves sequential functionalization of the pyridine core. A common route begins with nicotinic acid derivatives, employing esterification and cross-coupling reactions to introduce the trifluoromethoxyphenyl group. For example:
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Esterification: Methylation of 6-bromonicotinic acid using methanol under acidic conditions yields methyl 6-bromonicotinate.
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Suzuki-Miyaura Coupling: Reaction with 2-(trifluoromethoxy)phenylboronic acid in the presence of a palladium catalyst installs the aryl group at the 6-position.
Alternative methods utilize Ullmann-type couplings or nucleophilic aromatic substitution, though these may suffer from lower yields due to the electron-withdrawing nature of the trifluoromethoxy group.
Purification and Characterization
Post-synthesis purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Purity is confirmed via HPLC (>95%) and nuclear magnetic resonance (NMR) spectroscopy . Key NMR signals include:
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¹H NMR (CDCl₃): δ 8.94 (s, 1H, pyridine-H2), 8.30 (d, J = 8.1 Hz, 1H, pyridine-H4), 7.65–7.45 (m, 4H, phenyl-H), 3.95 (s, 3H, OCH₃) .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic trifluoromethoxy and phenyl groups . It is stable under ambient conditions but may undergo hydrolysis in strongly acidic or basic environments, regenerating the parent carboxylic acid.
Table 2: Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| LogP (Octanol-Water) | 3.5 | |
| Rotatable Bonds | 4 | |
| Heavy Atom Count | 21 |
Spectroscopic Characteristics
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UV-Vis (MeOH): λₘₐₓ = 268 nm (π→π* transition of aromatic system) .
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IR (KBr): 1725 cm⁻¹ (C=O stretch), 1280 cm⁻¹ (C-O-C asym. stretch), 1150 cm⁻¹ (C-F stretch) .
Biological Activity and Mechanistic Insights
Target Engagement
Preliminary studies indicate affinity for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. The trifluoromethoxy group enhances lipophilicity, facilitating blood-brain barrier penetration, while the ester moiety may serve as a prodrug motif, hydrolyzing in vivo to the active carboxylic acid.
Applications and Comparative Analysis
Medicinal Chemistry
Compared to non-fluorinated nicotinates, this compound demonstrates improved metabolic stability and target selectivity. For instance, replacing the trifluoromethoxy group with methoxy reduces logP from 3.5 to 2.1, diminishing CNS penetration .
Material Science
The aryl trifluoromethoxy group’s electron-withdrawing nature makes the compound a candidate for organic semiconductors, though this application remains unexplored .
Future Research Directions
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ADMET Profiling: Systematic studies on absorption, distribution, metabolism, excretion, and toxicity are needed.
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Target Deconvolution: High-throughput screening to identify off-target interactions.
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Prodrug Optimization: Investigating esterase-mediated activation kinetics.
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